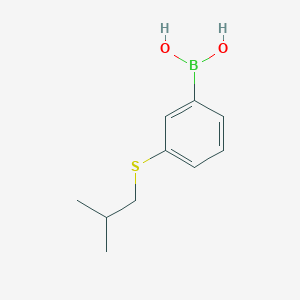

3-(Isobutylthio)phenylboronic acid

概要

説明

3-(Isobutylthio)phenylboronic acid is a type of boronic acid . Boronic acids are known for their unique chemistry, including the ability to form reversible complexes with polyols, which has led to their use in various sensing applications .

Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis

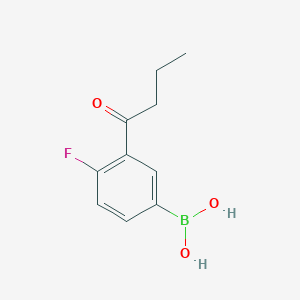

The molecular formula of this compound is C10H15BO2S . The average mass is 210.101 Da and the monoisotopic mass is 210.088577 Da .Chemical Reactions Analysis

Boronic acids, including this compound, are widely used in Suzuki–Miyaura (SM) cross-coupling, a transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .科学的研究の応用

Chemical Synthesis and Catalysis

Phenylboronic acids and their derivatives are crucial in organic synthesis, acting as catalysts and intermediates. For instance, phenylboronic acid has been employed as an efficient catalyst in the synthesis of tetrahydrobenzo[b]pyrans, showcasing operational simplicity, shorter reaction times, and environmental friendliness due to minimal pollution (Nemouchi et al., 2012). Similarly, phenylboronic acids are instrumental in the Suzuki-Miyaura reaction, a cornerstone in constructing various chemical structures, including pharmaceuticals and materials science applications (Tanış et al., 2020).

Drug Delivery and Biomedical Applications

The unique properties of phenylboronic acid derivatives facilitate the development of innovative drug delivery systems. These compounds can form reversible complexes with polyols, enabling glucose-responsive materials that are particularly promising for insulin delivery in diabetes management. For example, phenylboronic acid-decorated nanoparticles have been explored for enhanced tumor targeting and penetration, demonstrating improved tumor accumulation and antitumor effects (Wang et al., 2016). Additionally, glucose-responsive polymeric nanoparticles incorporating phenylboronic acid have been developed for potential applications in responsive drug delivery systems (Ma & Shi, 2014).

Sensor Development and Analytical Applications

Phenylboronic acids are also pivotal in creating sensors and separation systems due to their ability to interact selectively with sugars and other polyols. This has led to advancements in the detection and quantification of glucose, which is vital for diabetes care, and other applications requiring specific recognition of biological molecules. The development of phenylboronic acid-based sensors exemplifies this application, where these compounds are used for their selective binding to saccharides, enhancing the detection sensitivity and selectivity (Ivanov et al., 2006).

Safety and Hazards

将来の方向性

Boronic acids, including 3-(Isobutylthio)phenylboronic acid, are increasingly being used in diverse areas of research. For instance, glucose-sensitive hydrogels able to release hypoglycemic drugs (such as insulin) as a response to the increase of the glucose level are of interest for researchers, considering the large number of diabetes patients in the world .

作用機序

Target of Action

3-(Isobutylthio)phenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagent, such as this compound, transfers an organic group from boron to palladium .

Biochemical Pathways

It’s known that the compound plays a crucial role in the sm coupling reaction, which is a fundamental process in organic synthesis .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of the action of this compound is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is widely used in organic synthesis to create a variety of complex organic compounds .

特性

IUPAC Name |

[3-(2-methylpropylsulfanyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2S/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJPTBCKAGBJFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)SCC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Bromomethyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3115410.png)